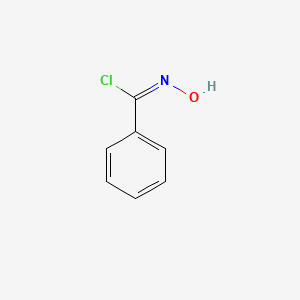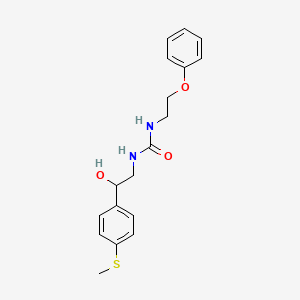
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea is an organic compound that features a complex structure with multiple functional groups, including hydroxyl, phenyl, and urea moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Hydroxyphenylethyl Intermediate:
Urea Formation:
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions: 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the urea or phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and urea groups can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(2-Hydroxy-2-phenylethyl)-3-(2-phenoxyethyl)urea: Lacks the methylthio group, which may affect its reactivity and applications.
1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(2-phenoxyethyl)urea: Contains a methyl group instead of a methylthio group, potentially altering its chemical properties and biological activity.
Uniqueness: 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the methylthio group, which can undergo specific chemical transformations and may impart distinct biological activities compared to its analogs.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
属性
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24-16-9-7-14(8-10-16)17(21)13-20-18(22)19-11-12-23-15-5-3-2-4-6-15/h2-10,17,21H,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPZCJKNKNSARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
sulfamoyl}benzoic acid](/img/structure/B2562026.png)
![4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
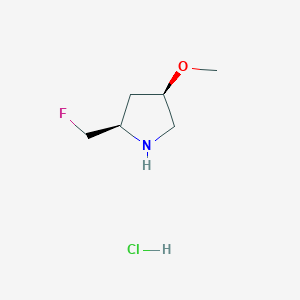
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)
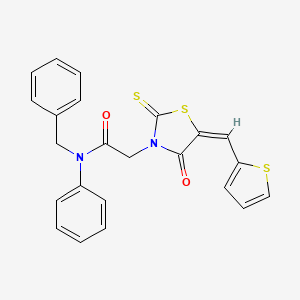
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)
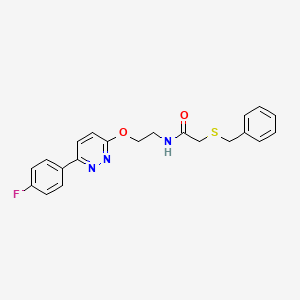
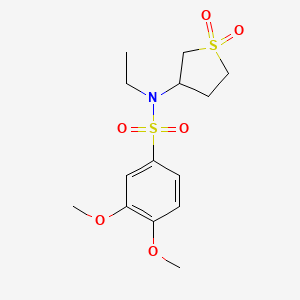
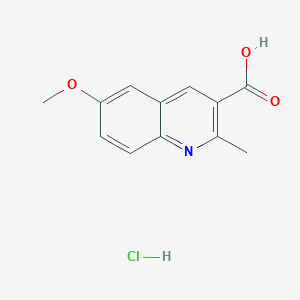

![(1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2562042.png)
![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2562044.png)
